2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole
Description
This compound features a 1,3,4-oxadiazole core substituted at position 2 with a [(4-nitrophenyl)methyl]sulfanyl group and at position 5 with a thiophen-2-yl moiety. The sulfanyl linker at C2 introduces a sulfur atom, which may enhance lipophilicity and influence pharmacokinetics, while the electron-withdrawing nitro group on the benzyl ring could modulate electronic interactions. The thiophene at C5, an electron-rich heterocycle, may contribute to π-π stacking or hydrogen bonding in biological targets.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S2/c17-16(18)10-5-3-9(4-6-10)8-21-13-15-14-12(19-13)11-2-1-7-20-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOGBTHZPSQKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the reaction of 4-nitrobenzyl chloride with thiophene-2-carboxylic acid hydrazide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The reaction conditions generally include refluxing in a suitable solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, with activity against various bacterial and fungal strains.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole and thiophene rings can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs and their pharmacological profiles:
Key Comparisons
CNS Activity :
- Compounds XIV and XV () demonstrate that dual electron-withdrawing groups (EWGs) at C2/C5 (e.g., nitro, chloro) enhance CNS depressant activity. The target compound has a nitro group at C2 (via the benzylsulfanyl group) but an electron-rich thiophene at C5, which may reduce its CNS efficacy compared to XV.
Antimicrobial Potential: The thiophene moiety in the target compound is shared with 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (), which is a precursor to triazole derivatives with antimicrobial activity. The sulfanyl group in the target may improve membrane permeability compared to bromine or chlorophenyl substituents .
Antifungal and Antiviral Activity: Sulfone-containing analogs () exhibit potent antifungal activity, suggesting that oxidation of the sulfanyl group in the target compound to a sulfone could enhance such effects.
Structure-Activity Relationship (SAR) :
- Positional Effects : EWGs at C2/C5 are critical for CNS activity, while electron-donating groups (e.g., thiophene) may shift functionality toward antimicrobial/antiviral roles.
- Heterocyclic Influence : Thiophene and benzo[b]thiophene substituents enhance antimicrobial activity, likely via interactions with bacterial membranes or enzymes .
Biological Activity
2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and various biological activities supported by empirical research.
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of thiophenes and subsequent reactions to introduce the oxadiazole ring structure. The compound's chemical formula is , and it features a nitrophenyl group that contributes to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain oxadiazole derivatives had strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method reveal that several oxadiazole derivatives can inhibit the growth of cancer cell lines. For example, derivatives with a similar structural framework were found to exhibit IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal cancer) . Notably, some compounds demonstrated selective cytotoxicity without adversely affecting normal cells, suggesting a potential therapeutic window .
The proposed mechanism of action for these compounds often involves interaction with cellular targets such as topoisomerases or other enzymes critical for DNA replication and repair. Molecular docking studies have shown that these compounds can bind effectively to topoisomerase I, inhibiting its activity and leading to apoptosis in cancer cells . Additionally, the presence of nitro groups in the structure may enhance electron affinity and facilitate these interactions.
Case Studies
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | HeLa | 5.0 | Significant cytotoxicity observed |
| Study 2 | HCT-116 | 7.5 | Moderate inhibition of cell growth |
| Study 3 | MCF-7 | 3.0 | Induction of apoptosis confirmed |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?
- Methodology : A common approach involves cyclization of acid hydrazides with chloroacetic acid in POCl₃ under reflux (5–6 hours), followed by neutralization with NaOH and purification via column chromatography (n-hexane:EtOAc, 7:1). Optimizing stoichiometry (e.g., 1.2 eq chloroacetic acid) and reaction time improves yields .
- Key Considerations : Monitor pH during neutralization (target pH 6–7) to avoid decomposition. Purity is confirmed via NMR (δ 5.09 ppm for CH₂ in chloromethyl derivatives) and mass spectrometry .
Q. How can spectroscopic techniques (NMR, IR) confirm the functional groups and molecular structure of this compound?
- Methodology :
- ¹H NMR : Identify thiophen-2-yl protons (δ 7.29–7.97 ppm, J = 4–6.8 Hz) and sulfanyl-CH₂ groups (δ ~5.09 ppm) .
- ¹³C NMR : Oxadiazole carbons appear at δ ~160–163 ppm, while aromatic carbons (thiophene, nitrophenyl) resonate between δ 120–140 ppm .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm oxadiazole and nitro groups .
Q. What computational tools predict the drug-likeness and bioactivity of this compound?
- Methodology : Use Lipinski’s Rule of Five (molecular weight <500, logP <5) and SwissADME for drug-likeness. Molecular docking (AutoDock Vina) against targets like VEGFR-2 kinase predicts binding affinities. For example, oxadiazole derivatives show hydrogen bonding with kinase active sites (e.g., ASP1046, GLU885) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation and intermolecular interactions?
- Methodology : Grow crystals via slow evaporation (dichloromethane/petroleum ether). Collect data using a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine with SHELXL, focusing on planar deviations (e.g., oxadiazole ring planarity <0.05 Å) and π-π stacking distances (~3.7 Å) .
- Data Interpretation : Non-planar substituents (e.g., nitrophenyl groups) may adopt butterfly conformations (dihedral angles ~38°), influencing packing and stability .
Q. What strategies address contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?
- Methodology :
- In vitro validation : Compare IC₅₀ values across assays (e.g., MTT for cytotoxicity vs. kinase inhibition assays).
- Mechanistic studies : Use flow cytometry (annexin V/PI staining) to differentiate apoptosis from off-target effects. For example, NF-κB pathway modulation (IκB phosphorylation) may explain divergent results .
- Structural analogs : Synthesize derivatives with modified sulfanyl or nitro groups to isolate activity contributors .
Q. How do substituents (e.g., nitrophenyl vs. piperazinyl) alter electronic properties and reactivity?
- Methodology :
- DFT calculations : Use Gaussian09 to compute HOMO-LUMO gaps. Nitro groups reduce electron density (HOMO ~ -6.5 eV), enhancing electrophilicity.
- Cyclic voltammetry : Measure redox potentials (e.g., E₁/₂ for nitro reduction ~ -0.8 V vs. Ag/AgCl) to assess electrochemical stability .
- Impact : Electron-withdrawing groups (nitro) improve oxidative stability but may reduce solubility compared to piperazinyl analogs .
Q. What crystallographic software (e.g., SHELX vs. OLEX2) is optimal for refining complex molecular packing patterns?
- Methodology : SHELXTL (Bruker) excels in handling high-resolution data (R factor <0.06) and twinned crystals. For hydrogen-bond networks (e.g., C–H···N interactions), OLEX2’s graphical interface aids in visualizing packing motifs .
- Case Study : SHELXD solved phase problems in oxadiazole derivatives with pseudo-merohedral twinning, achieving data-to-parameter ratios >18 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
